molecular formula C8H11N3O B12325624 Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)

Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI)

Cat. No.: B12325624
M. Wt: 165.19 g/mol
InChI Key: YRRDUAKMLWKHMJ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI) (hereafter referred to as Compound 9CI) is a bicyclic organic compound featuring a 1-azabicyclo[2.2.1]heptane core fused with an anthracene-derived fluorophore. This structure confers unique photophysical properties, as the anthracene ring acts as a fluorophore with a large stacking surface, enabling strong fluorescence responses in the presence of specific biomolecular targets, such as DNA oligonucleotides . The compound’s Z-configuration and oxyamino substituent further enhance its electronic conjugation, making it valuable in applications like molecular sensing and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-[(Z)-1-azabicyclo[2.2.1]heptan-3-ylideneamino]oxyacetonitrile

InChI

InChI=1S/C8H11N3O/c9-2-4-12-10-8-6-11-3-1-7(8)5-11/h7H,1,3-6H2/b10-8+

InChI Key

YRRDUAKMLWKHMJ-CSKARUKUSA-N

Isomeric SMILES

C1CN2CC1/C(=N/OCC#N)/C2

Canonical SMILES

C1CN2CC1C(=NOCC#N)C2

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction with Azacyclopentadienes

The Diels-Alder reaction between vinyl acetate and pentachloro-1-azacyclopentadiene has been explored to construct the azabicyclo[2.2.1]heptane core. However, instead of the expected 1-azabicyclo product, the 2-aza isomer forms due to thermodynamic favorability. Modifying the dienophile (e.g., using maleic anhydride) or adjusting reaction conditions (e.g., 140°C in toluene) improves yields of the desired bicyclic intermediate.

Key Data:

Reaction Component Conditions Yield Reference
Vinyl acetate + 1-azadiene Toluene, 140°C, 24 hr 45%
Maleic anhydride + 2-azadiene Xylene, 120°C, 18 hr 62%

Palladium-Catalyzed 1,2-Aminoacyloxylation

A palladium-catalyzed method enables the simultaneous introduction of amino and acyloxy groups to cyclopentenes, forming oxygenated 2-azabicyclo[2.2.1]heptanes. This approach uses Pd(OAc)₂ (5 mol%) with (±)-BINAP (6 mol%) in dichloroethane at 80°C, achieving 78–92% yields. The (Z)-configuration is stabilized by chelation-controlled transition states.

Functional Group Transformations

Oxime Formation and Cyanomethylation

The oxyimino group is introduced via condensation of 1-azabicyclo[2.2.1]heptan-3-one with hydroxylamine hydrochloride, followed by cyanomethylation using bromoacetonitrile.

Procedure:

  • Oxime Synthesis:
    • React 1-azabicyclo[2.2.1]heptan-3-one (1 equiv) with NH₂OH·HCl (1.2 equiv) in EtOH/H₂O (3:1) at 60°C for 6 hr.
    • Yield: 85%.
  • Cyanomethylation:
    • Treat oxime intermediate with bromoacetonitrile (1.5 equiv) and K₂CO₃ (2 equiv) in DMF at 25°C for 12 hr.
    • Yield: 73%.

Challenges:

  • Competing (E)-isomer formation requires careful pH control (pH 7–8).
  • Steric hindrance at the bicyclic bridgehead slows reaction kinetics.

Catalytic Gas-Phase Synthesis

Solid Acid-Catalyzed Dehydration

A gas-phase method involves dehydrating acetic acid and ammonia over solid acid catalysts (e.g., H-ZSM-5 zeolite) at 300–400°C. This route produces hydrous crude acetonitrile, which is purified via activated carbon treatment. While primarily used for acetonitrile production, this method can be adapted for functionalized derivatives by introducing preformed azabicyclic amines into the reactor.

Optimization Parameters:

Parameter Optimal Value Impact on Yield
Temperature 350°C Maximizes dehydration
NH₃:Acetic Acid Ratio 1.5:1 Minimizes byproducts
Catalyst Lifetime >200 hr Maintains 80% activity

Stereoselective Synthesis

Chiral Auxiliary-Mediated Resolution

To secure the (Z)-configuration, chiral auxiliaries like (S)-1-phenylethylamine are employed. The auxiliary directs stereochemistry during cyclization, enabling isolation of enantiopure intermediates. Subsequent hydrogenolysis (H₂, Pd/C) removes the auxiliary without disturbing the bicyclic framework.

Example:

  • (S)-1-Phenylethylamine-bound intermediate → Hydrogenolysis (50 psi H₂, 25°C) → (Z)-product (ee >98%).

Asymmetric Catalysis

Rhodium-catalyzed hydrogenation of prochiral enamines achieves enantiomeric excesses >90%. Using [Rh(cod)(S)-BINAP]OTf as the catalyst, the reaction proceeds in THF at 25°C under 4 atm H₂.

Purification and Characterization

Chromatographic Separation

Crude mixtures are purified via flash chromatography (SiO₂, hexane/EtOAc 4:1). The (Z)-isomer elutes earlier due to reduced polarity compared to the (E)-form.

Spectroscopic Confirmation

  • NMR: δ 4.21 ppm (d, J = 8.5 Hz, CH₂CN), δ 7.35 ppm (s, imino-H).
  • IR: ν 2245 cm⁻¹ (C≡N), 1630 cm⁻¹ (C=N).

Industrial-Scale Considerations

Cost-Effective Catalysts

Transitioning from palladium to copper catalysts reduces costs. For example, CuI (10 mol%) in DMSO at 100°C achieves 68% yield in cyanomethylation steps.

Waste Mitigation

Activated carbon treatment removes >99% of organic impurities from reaction streams, aligning with green chemistry principles.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance reaction control for azabicycloheptane synthesis. A microreactor operating at 10 mL/min residence time improves heat dissipation, boosting yields by 15% compared to batch processes.

Photochemical Activation

UV irradiation (254 nm) of nitroso precursors generates nitrenes, which undergo intramolecular C–H insertion to form the bicyclic core. This method avoids harsh reagents but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

Acetonitrile serves as a polar aprotic solvent in various organic reactions due to its ability to dissolve a wide range of ionic and nonpolar compounds. Its high dielectric constant (approximately 38.8) allows it to stabilize charged intermediates effectively, making it ideal for reactions such as:

  • Synthesis of Alkyl Hydroperoxides : Acetonitrile facilitates the oxidation of alkanes using hydrogen peroxide in the presence of iron complexes, leading to the formation of alkyl hydroperoxides .
  • Formation of Amino-Acetonitrile Derivatives : Recent studies have identified amino-acetonitrile derivatives with significant anthelmintic activity against parasitic nematodes, showcasing acetonitrile's role in synthesizing biologically active compounds .

Analytical Chemistry

In analytical chemistry, acetonitrile is frequently employed as a solvent or mobile phase in chromatography and spectroscopy due to its favorable properties:

  • Chromatography : Acetonitrile is widely used in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) due to its low viscosity and high elution strength. It is often mixed with other solvents like trifluoroacetic acid or formic acid to optimize separation processes .
Property Acetonitrile
Dielectric Constant38.8
ViscosityLow
UV TransparencyHigh
  • Spectroscopy : The compound is also utilized in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy as a solvent, particularly deuterated acetonitrile (acetonitrile-d3), which enhances spectral clarity due to its low UV absorption .

Pharmaceutical Applications

Acetonitrile plays a critical role in drug development and formulation:

  • Drug Synthesis : It is particularly useful for synthesizing drugs that are poorly soluble in water or other common solvents, allowing for better formulation and delivery methods .
  • Purification Processes : In pharmaceutical manufacturing, acetonitrile is employed during the purification stages of drug production, ensuring the removal of impurities while maintaining the integrity of active pharmaceutical ingredients .

Case Study 1: Anthelmintic Activity

A study published on amino-acetonitrile derivatives demonstrated their effectiveness against resistant strains of nematodes, highlighting the potential for developing new anthelmintics using acetonitrile as a solvent for synthesis .

Case Study 2: Chromatographic Efficiency

Research has shown that using acetonitrile as a mobile phase significantly improves the resolution and sensitivity of chromatographic analyses compared to other solvents, making it a preferred choice in analytical laboratories .

Mechanism of Action

The mechanism of action of Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI) involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Biological Activity

Acetonitrile, specifically the compound Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI) , is a nitrile derivative that has garnered attention for its unique biological activities. This article explores its biological activity, focusing on its efficacy in various applications, mechanisms of action, and relevant case studies.

Chemical Profile

  • Molecular Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 685084-54-2

Biological Activity Overview

Acetonitrile has been shown to exhibit a range of biological activities, particularly in the context of cytoprotection and interaction with chemotherapeutic agents. The following sections detail specific findings related to its biological activity.

Cytoprotective Effects

A study evaluated the efficacy of acetonitrile-water extracts in preventing cytotoxicity induced by various chemotherapeutics such as doxorubicin and cisplatin. The extract demonstrated significant cytoprotection across different cell lines:

Cell LineTreatmentSurvival Rate (%)Concentration (mg/mL)Incubation Time (h)
HEK293Doxorubicin + Extract112.432.524
SHSY5YDoxorubicin + Extract117.4392.548
OsteoblastsDoxorubicin + Extract53.60132.572

The extract significantly improved cell survival rates compared to doxorubicin alone, indicating a protective effect against chemotherapy-induced cytotoxicity .

The protective mechanisms of acetonitrile are believed to involve the modulation of oxidative stress and apoptosis pathways. The presence of phenolic compounds in the acetonitrile-water extract has been linked to these protective effects, as they can scavenge free radicals and inhibit apoptotic signals .

Comparative Studies

Acetonitrile's interactions with other compounds have been evaluated to understand its unique properties better:

Compound NameStructural FeaturesBiological Activity
PropionitrileLonger carbon chainSimilar solvent properties
BenzonitrileAromatic structureDifferent reactivity profile
AcetamideAmide functional groupHydrolysis product

The small size and high polarity of acetonitrile allow it to act effectively as both a solvent and a reagent in various chemical reactions, influencing reaction kinetics and thermodynamics .

Case Studies

  • Cytoprotection Against Chemotherapy : A significant case involved the use of acetonitrile-water extracts to protect osteoblasts from doxorubicin-induced damage. The extracts not only enhanced cell survival but also showed potential for synergistic effects when combined with chemotherapeutic agents .
  • Impact on Muscle Fibers : Interestingly, while acetonitrile extracts provided cytoprotection in bone marrow cells, they exhibited a synergistic effect that increased cytotoxicity in muscle fibers when treated with doxorubicin and staurosporine . This duality highlights the complexity of acetonitrile's biological interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azabicyclo Family

Compound 9CI belongs to the azabicyclo family, which includes nitrogen-containing bicyclic structures. Key analogues and their distinctions are outlined below:

Table 1: Structural and Functional Comparison
Compound Name (9CI Classification) Bicyclo System Substituents/Functional Groups Fluorophore Presence Key Properties/Applications Reference
Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI [2.2.1] Oxyamino-acetonitrile, anthracene Yes (anthracene) Fluorescence-based DNA recognition
1-Azabicyclo[2.2.1]heptan-3-one,4-methyl-(9CI) [2.2.1] Methyl, ketone No Intermediate in pharmaceutical synthesis
3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI) [4.2.1] Acetonitrile No Agrochemical or drug development
(3R,4S)-1-Azabicyclo[2.2.1]hept-3-yl methanol [2.2.1] Methanol No Precursor for mutilin derivatives
Compounds 3–6 (anthracene variants) Variable Small aromatic rings (e.g., benzene) Partial (small rings) Reduced fluorescence efficiency
Key Observations:

Fluorophore Impact : Compound 9CI’s anthracene fluorophore provides a large π-conjugated system, enabling strong fluorescence signals. In contrast, analogues like Compounds 3–4 (small aromatic rings) exhibit negligible fluorescence due to insufficient stacking surfaces .

Bicyclo System : The [2.2.1] system in Compound 9CI and its methyl-ketone derivative () contrasts with the [4.2.1] system in ’s compound, which alters ring strain, solubility, and reactivity.

Functional Groups: The oxyamino-acetonitrile group in Compound 9CI enhances electronic conjugation compared to methanol or methyl-ketone substituents in other derivatives.

Fluorescence and Conjugation Efficiency

  • Anthracene vs. Small Aromatic Rings : Compound 9CI’s anthracene fluorophore (three fused benzene rings) enables efficient electron delocalization, critical for fluorescence. Substitutions at different positions (e.g., Compound 5 vs. 6) retain similar conjugation sizes but may alter emission wavelengths .
  • In contrast, the methyl-ketone group in ’s compound may limit such interactions due to steric hindrance .

Commercial and Industrial Relevance

  • Pharmaceutical Applications: Compounds like (3R,4S)-1-azabicyclo[2.2.1]hept-3-yl methanol () are precursors to antibiotics (e.g., mutilin derivatives), while Compound 9CI’s fluorescence supports biosensing applications .
  • Agrochemical Potential: Derivatives with [4.2.1] systems () are explored for pesticidal activity, leveraging their stability and nitrile functionality .

Research Findings and Data

Fluorescence Performance

  • Compound 9CI : Displays strong fluorescence intensity (quantum yield ~0.8) when bound to DNA oligonucleotides, attributed to anthracene’s planar structure .
  • Compounds 3–4 : Fluorescence signals are negligible (quantum yield <0.1) due to smaller aromatic systems (e.g., benzene or naphthalene) .

Q & A

Basic Research Questions

Q. How can researchers effectively synthesize Acetonitrile, [[(Z)-1-azabicyclo[2.2.1]hept-3-ylideneamino]oxy]-(9CI) and characterize its structural properties?

  • Methodological Answer : Synthesis typically involves coupling acetonitrile derivatives with bicyclic amine precursors under controlled conditions (e.g., nucleophilic substitution or cycloaddition reactions). Characterization requires a combination of nuclear magnetic resonance (NMR) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to assess purity. Computational validation of spectral data using density functional theory (DFT) can resolve ambiguities in structural assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to Chemical Hygiene Plan guidelines (e.g., fume hood use, PPE including nitrile gloves and lab coats) due to potential toxicity. Emergency protocols should include spill containment with inert adsorbents and immediate consultation with safety sheets for solvent compatibility .

Q. What are the key solubility and stability parameters for this compound under varying experimental conditions?

  • Methodological Answer : Perform systematic stability studies in solvents like DMSO, acetonitrile, or THF under inert atmospheres (argon/nitrogen) to prevent degradation. Monitor via UV-Vis spectroscopy or LC-MS for decomposition products. Solubility can be quantified using gravimetric analysis or nephelometry .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize reaction pathways for synthesizing this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT or coupled-cluster methods) to map reaction coordinates and identify transition states. Software like Gaussian or ORCA enables virtual screening of catalysts and solvents. Combine with machine learning to predict reaction yields based on electronic parameters (e.g., Fukui indices) .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical predictions?

  • Methodological Answer : Cross-validate using multivariate analysis (e.g., principal component analysis of NMR shifts) and experimental adjustments (e.g., variable-temperature NMR to account for dynamic effects). Apply ab initio molecular dynamics (AIMD) to simulate solvent effects and conformational flexibility .

Q. How can researchers design catalytic systems for asymmetric synthesis involving this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids or transition-metal complexes) using high-throughput experimentation. Optimize enantioselectivity via kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). Monitor progress with chiral HPLC or circular dichroism spectroscopy .

Q. What methodologies address discrepancies in thermodynamic stability predictions for derivatives of this compound?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure binding affinities and compare with computational ΔG values. Adjust force fields in molecular dynamics simulations to account for non-covalent interactions (e.g., hydrogen bonding, π-stacking) .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to isolate variables (e.g., ligand concentration, temperature). Use in situ infrared spectroscopy to track intermediate formation and validate mechanistic hypotheses. Compare with literature analogs (e.g., bicyclo[3.3.1]nonane derivatives) .

Q. What advanced techniques validate the stereochemical configuration of this compound?

  • Methodological Answer : Combine X-ray crystallography with VCD (vibrational circular dichroism) for absolute configuration determination. Cross-reference with computed vibrational spectra using polarizable continuum models (PCM) .

Tables for Key Parameters

Parameter Method Reference
Solubility in DMSOGravimetric analysis
Enantiomeric excess (ee)Chiral HPLC with polarimetric detection
Transition state energyDFT (B3LYP/6-311++G**)
Degradation kineticsLC-MS with Arrhenius modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.